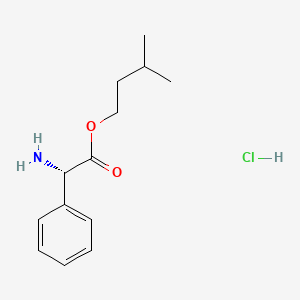
Fmoc-N-amido-PEG36-Boc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-N-amido-PEG36-Boc: is a compound that belongs to the family of polyethylene glycol (PEG) linkers. It contains an Fmoc-protected amine and a Boc-protected amine, making it a versatile reagent in organic synthesis. The hydrophilic PEG spacer increases solubility in aqueous media, which is beneficial for various biochemical applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-amido-PEG36-Boc typically involves the following steps:
Fmoc Protection: The amine group is protected using the Fmoc (9-fluorenylmethoxycarbonyl) group.
PEGylation: The PEG chain is introduced to the molecule, enhancing its solubility and biocompatibility.
Boc Protection: The terminal amine group is protected using the Boc (tert-butoxycarbonyl) group.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes:
化学反应分析
Types of Reactions: Fmoc-N-amido-PEG36-Boc undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc groups under basic conditions to expose the amine groups.
Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions:
Deprotection: Basic conditions (e.g., piperidine for Fmoc removal).
Amide Bond Formation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as activators.
Major Products:
科学研究应用
Chemistry:
Peptide Synthesis: Used as a linker in solid-phase peptide synthesis to introduce hydrophilic spacers.
Drug Delivery: Enhances solubility and stability of drug molecules.
Biology:
Protein Conjugation: Facilitates the attachment of PEG chains to proteins, improving their pharmacokinetic properties.
Cellular Imaging: Used in the synthesis of fluorescent probes for cellular imaging.
Medicine:
Therapeutics: Employed in the development of PEGylated drugs to increase their half-life and reduce immunogenicity.
Diagnostics: Used in the synthesis of diagnostic agents for imaging and detection of diseases.
Industry:
作用机制
Mechanism: Fmoc-N-amido-PEG36-Boc exerts its effects through the following mechanisms:
PEGylation: The PEG chain increases solubility and biocompatibility, reducing aggregation and immunogenicity.
Conjugation: The amine groups can be conjugated to various molecules, enhancing their properties.
Molecular Targets and Pathways:
相似化合物的比较
Fmoc-N-amido-PEG36-acid: Similar structure but lacks the Boc-protected amine.
Fmoc-N-amido-PEG2-acetic acid: Shorter PEG chain, used for different applications.
Uniqueness:
属性
分子式 |
C94H169NO40 |
|---|---|
分子量 |
1953.3 g/mol |
IUPAC 名称 |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C94H169NO40/c1-94(2,3)135-92(96)12-14-98-16-18-100-20-22-102-24-26-104-28-30-106-32-34-108-36-38-110-40-42-112-44-46-114-48-50-116-52-54-118-56-58-120-60-62-122-64-66-124-68-70-126-72-74-128-76-78-130-80-82-132-84-85-133-83-81-131-79-77-129-75-73-127-71-69-125-67-65-123-63-61-121-59-57-119-55-53-117-51-49-115-47-45-113-43-41-111-39-37-109-35-33-107-31-29-105-27-25-103-23-21-101-19-17-99-15-13-95-93(97)134-86-91-89-10-6-4-8-87(89)88-9-5-7-11-90(88)91/h4-11,91H,12-86H2,1-3H3,(H,95,97) |
InChI 键 |
ZMDWQUPVSGNOHL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate](/img/structure/B11931078.png)


![(2R)-N-[(2S)-1-anilino-7-[1-[6-[[4-(methylcarbamoyl)cyclohexyl]methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxoheptan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B11931101.png)



![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-, monosodium salt,(6R-trans)-](/img/structure/B11931130.png)
![Benzamide,n-((3-amino-1-(5-ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-yl)-3-pyrrolidinyl)methyl)-2,4-difluoro-](/img/structure/B11931148.png)
![2-Butenamide, N-[(1R)-2-[[5-[2-[(4-cyanophenyl)amino]-4-(propylamino)-5-pyrimidinyl]-4-pentyn-1-yl]amino]-1-methyl-2-oxoethyl]-4-(dimethylamino)-N-methyl-, (2E)-](/img/structure/B11931149.png)

![4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide](/img/structure/B11931161.png)
![(5S)-5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-2-sulfanylidene-1,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B11931168.png)
